3-Ethyl-3-methyl-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is notable for its potential biological activities and applications in various scientific fields. The molecular formula of 3-ethyl-3-methyl-2-benzofuran-1-one is with a molecular weight of approximately 176.22 g/mol .
The compound can be classified under heterocyclic organic compounds, specifically within the subclass of benzofurans. Benzofurans are recognized for their diverse pharmacological properties, which make them significant in medicinal chemistry. The structure of 3-ethyl-3-methyl-2-benzofuran-1-one includes an ethyl and a methyl group attached to the benzofuran core, enhancing its chemical reactivity and potential biological interactions .
The synthesis of 3-ethyl-3-methyl-2-benzofuran-1-one can be achieved through various methods, including:
In laboratory settings, these methods often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization of the synthesized compound typically employs techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and composition .
The molecular structure of 3-ethyl-3-methyl-2-benzofuran-1-one features a central benzofuran ring with specific substituents:
The structural representation can be summarized as follows:
The InChI Key for this compound is RUQKXIFMFMUZHH-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
3-Ethyl-3-methyl-2-benzofuran-1-one can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis .
The mechanism by which 3-ethyl-3-methyl-2-benzofuran-1-one exerts its biological effects involves interaction with specific cellular targets, potentially influencing pathways related to inflammation and cancer cell proliferation.
Research indicates that derivatives of benzofurans can inhibit pro-inflammatory cytokines, suggesting that this compound may have therapeutic potential in treating inflammatory diseases or cancer .
The compound exhibits properties typical of aromatic compounds, such as stability under various conditions and reactivity towards electrophiles due to its electron-rich structure .
3-Ethyl-3-methyl-2-benzofuran-1-one has several applications in scientific research:
The benzofuran core—a fusion of benzene and furan rings—represents a privileged scaffold in medicinal chemistry, with roots in both natural product isolation and synthetic innovation. Naturally occurring benzofurans are abundant in plant families like Asteraceae, Rutaceae, and Moraceae, where compounds like ailanthoidol and moracins demonstrate intrinsic bioactivity [8] [9]. Early pharmacological applications leveraged the structural versatility of this heterocycle, leading to landmark drugs such as:
The 21st century has witnessed a resurgence in benzofuran-based drug discovery, driven by advances in synthetic methodology and target identification. Fruquintinib, a VEGFR-2 inhibitor approved in 2018 for metastatic colorectal cancer, exemplifies modern applications [4]. Similarly, MO-2097—a synthetic chiral-free benzofuran derivative—emerged as a novel HIF-1α inhibitor targeting hnRNPA2B1, showing efficacy in patient-derived cancer organoids [5]. These milestones underscore the scaffold’s adaptability to diverse therapeutic paradigms.
Table 2: Evolution of Key Benzofuran-Based Therapeutics
Compound | Therapeutic Area | Key Mechanism/Use | |
---|---|---|---|
Amiodarone (1960s) | Cardiovascular | Antiarrhythmic (K⁺ channel blockade) | |
Bergapten (1980s) | Dermatology | Psoralen + UVA (PUVA) therapy | |
Fruquintinib (2018) | Oncology | VEGFR-2 inhibition (Anti-angiogenic) | |
MO-2097 (2020s) | Oncology | HIF-1α inhibition via hnRNPA2B1 targeting | [5] [8] |
Substituted benzofurans exhibit precise mechanisms in disrupting cancer cell proliferation, survival, and metastasis. The strategic placement of functional groups—particularly halogens, alkyl chains, and heterocyclic appendages—enables selective targeting of oncogenic proteins and pathways.
Halogenation for Enhanced Bioactivity
Bromine or chlorine atoms at specific positions significantly augment anticancer potency. For example:
Angiogenesis and Hypoxia Modulation
Pro-Oxidative and Pro-Apoptotic Effects
Selective ROS induction in cancer cells represents another mechanism:
Table 3: Oncogenic Targets of Modified Benzofuran Derivatives
Derivative Class | Example Compound | Target/Pathway | Potency (IC₅₀/GI₅₀) | |
---|---|---|---|---|
Bromomethyl-Benzofuran | MCC1019 | PLK1 PBD | 16.4 µM | |
3-Methylbenzofuran | 4c | VEGFR-2 / A549 NSCLC | 1.48 µM (cell growth) | |
Morpholinomethyl-Benzofuran | 16a | VEGFR-2 | 45.4 nM | |
Chiral-Free Benzofuran | MO-2097 | hnRNPA2B1/HIF-1α axis | ↓ HIF-1α accumulation | [2] [4] [5] |
The bioactivity of benzofurans is exquisitely sensitive to substitutions at the C-3, C-2, and benzene ring positions. Recent synthetic advances enable tailored modifications to optimize pharmacodynamics, solubility, and target engagement.
Core Functionalization Sites
Lead Optimization Strategies
Table 4: Impact of Key Substituents on Anticancer Efficacy
Substituent Position | Functional Group | Biological Effect | Example Potency | |
---|---|---|---|---|
C-3 | Bromomethyl | ↑ Electrophilicity; alkylates nucleophiles | IC₅₀ = 0.1 µM (HL-60) | |
C-3 | Morpholinomethyl | ↑ Solubility; VEGFR-2 affinity | IC₅₀ = 45.4 nM (VEGFR-2) | |
C-2 | 1,2,3-Triazole-amide | Tubulin inhibition | IC₅₀ = 0.013 µM (MCF7) | |
Benzene ring (C-5/C-6) | Methoxy/Ethoxy | ↑ Membrane permeability; ↓ metabolism | GI₅₀ = 0.7 µM (MCF-7) | [4] [6] [9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2